O-(tert-Butyl)-N-methyl-D-allothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative It is characterized by the presence of a tert-butyl group attached to the oxygen atom, a methyl group attached to the nitrogen atom, and the D-allothreonine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl hydroperoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(tert-Butyl)-N-methyl-D-allothreonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-(tert-Butyl)-N-methyl-D-allothreonine involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The methyl group on the nitrogen atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-L-serine: Another amino acid derivative with a tert-butyl group.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties.
tert-Butyllithium: An organolithium compound used in organic synthesis.
Uniqueness
O-(tert-Butyl)-N-methyl-D-allothreonine is unique due to its combination of a tert-butyl group and a methylated amino group on the D-allothreonine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1 |
InChI Key |
KYXQLWFONOUGLB-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.